Dimethialium propyldisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethialium propyldisulfide is an organosulfur compound that belongs to the class of disulfides It is characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethialium propyldisulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . Another method involves the direct synthesis from alkyl halides using thiourea and carbon tetrachloride (CCl4) in glycerol . These methods are scalable and can be performed in a one-pot reaction, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides and then oxidized to form disulfides. This process can be carried out using various oxidizing agents and catalysts, such as tetrathiomolybdate complexes or sulfur in strong alkaline media .
Chemical Reactions Analysis
Types of Reactions
Dimethialium propyldisulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted disulfides. These products have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Dimethialium propyldisulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of dimethialium propyldisulfide involves its interaction with biological molecules through redox reactions. The compound can undergo oxidation and reduction, forming reactive intermediates that interact with cellular components. These interactions can lead to the modulation of cellular pathways and the inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethialium propyldisulfide include:
Dipropyl disulfide: Another disulfide compound with similar chemical properties.
Diallyl disulfide: Found in garlic, known for its biological activities.
Dimethyl disulfide: A simpler disulfide with different reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of propyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
7244-66-8 |
---|---|
Molecular Formula |
C14H22N4OS2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-(propyldisulfanyl)but-2-en-2-yl]formamide |
InChI |
InChI=1S/C14H22N4OS2/c1-5-6-20-21-11(3)10(2)18(9-19)8-13-7-16-12(4)17-14(13)15/h7,9H,5-6,8H2,1-4H3,(H2,15,16,17)/b11-10- |
InChI Key |
DIBIPCRUTLPRNR-KHPPLWFESA-N |
Isomeric SMILES |
CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/C |
Canonical SMILES |
CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.